molecular formula C11H14ClNO3 B13602750 4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride

4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride

Katalognummer: B13602750
Molekulargewicht: 243.68 g/mol
InChI-Schlüssel: RSZQVXZIHYCBBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride (CAS: 2792200-59-8) is a benzoic acid derivative and an important chemical intermediate in medicinal chemistry and drug discovery research . The compound features a pyrrolidine ring linked via an ether bond to the para-position of a benzoic acid group, a structure that is readily confirmed by its molecular formula, C 11 H 14 ClNO 3 . This molecular architecture, combining an aromatic carboxylic acid with a saturated nitrogen heterocycle, makes it a valuable building block for the synthesis of more complex molecules. Researchers can utilize the carboxylic acid moiety for amide coupling reactions, while the pyrrolidine ring offers a versatile scaffold for further functionalization. As a key intermediate, this compound is primarily used in the research and development of novel pharmacologically active substances. Its structure suggests potential for incorporation into molecules that target a variety of biological systems, though its specific mechanism of action is wholly dependent on the final compound it is used to create. The hydrochloride salt form enhances the compound's stability and solubility, which is beneficial for handling and use in various experimental conditions. Please note that this product is intended for research and development applications only in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use .

Eigenschaften

Molekularformel

C11H14ClNO3

Molekulargewicht

243.68 g/mol

IUPAC-Name

4-pyrrolidin-3-yloxybenzoic acid;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c13-11(14)8-1-3-9(4-2-8)15-10-5-6-12-7-10;/h1-4,10,12H,5-7H2,(H,13,14);1H

InChI-Schlüssel

RSZQVXZIHYCBBK-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC1OC2=CC=C(C=C2)C(=O)O.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Ether Bond Formation via Nucleophilic Substitution

One common approach involves the reaction of 4-hydroxybenzoic acid with a suitable pyrrolidine derivative bearing a leaving group or activated hydroxyl at the 3-position.

  • Reagents: 4-hydroxybenzoic acid, pyrrolidin-3-ol or protected pyrrolidine, base (e.g., potassium carbonate), and a suitable solvent such as dimethylformamide (DMF).
  • Reaction Conditions: Heating at elevated temperatures (e.g., 80–120 °C) under inert atmosphere to promote nucleophilic substitution.
  • Mechanism: The phenolic oxygen acts as a nucleophile attacking the electrophilic carbon attached to the leaving group on the pyrrolidine, forming the ether linkage.

Palladium-Catalyzed Coupling Reactions

Advanced methods utilize palladium-catalyzed coupling to form the ether bond efficiently, especially when direct nucleophilic substitution is challenging.

  • Catalysts: Palladium complexes such as Pd2(dba)3 combined with phosphine ligands (e.g., Xantphos).
  • Bases: Sodium acetate, triethylamine, or diisopropylethylamine.
  • Solvent: 1,4-Dioxane or acetonitrile.
  • Temperature: Typically heated to 80–100 °C for several hours.
  • Example: Coupling of 4-bromobenzoic acid derivatives with pyrrolidin-3-ol derivatives under Pd catalysis yields the ether-linked product.

Protection and Deprotection Strategies

To avoid side reactions, the pyrrolidine nitrogen is often protected (e.g., tert-butoxycarbonyl (Boc) group) during ether formation.

  • Protection: Pyrrolidin-3-ylcarbamate derivatives are synthesized first.
  • Coupling: The protected pyrrolidine reacts with the aromatic halide or activated benzoic acid derivative.
  • Deprotection: Acidic treatment (e.g., trifluoroacetic acid in dichloromethane) removes the Boc group, yielding the free amine.
  • Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt.

Representative Synthetic Scheme and Conditions

Step Reactants/Intermediates Reagents/Catalysts Conditions Outcome
1 4-Bromobenzoic acid or 4-hydroxybenzoic acid Pd2(dba)3, Xantphos, Cs2CO3 1,4-Dioxane, 100 °C, 5 hours Formation of aryl-pyrrolidin-3-yl ether
2 tert-Butyl pyrrolidin-3-ylcarbamate - Coupling as above Protected ether intermediate
3 Protected ether intermediate Trifluoroacetic acid (TFA) DCM, 0 °C to room temp, 2 hours Deprotection to free amine
4 Free amine HCl in solvent Room temperature Formation of hydrochloride salt

Purification and Characterization

  • Purification: Silica gel column chromatography using dichloromethane with 2% methanol as eluent.
  • Characterization: Confirmed by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
  • Yield: Typically moderate to high (60–85%) depending on reaction optimization.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Solvent Dimethylformamide, 1,4-Dioxane Polar aprotic solvents preferred
Base Potassium carbonate, cesium carbonate Facilitates deprotonation of phenol
Catalyst Pd2(dba)3 with Xantphos ligand Essential for coupling efficiency
Temperature 80–120 °C Elevated to drive reaction
Reaction Time 4–6 hours Monitored by TLC
Protection Group tert-Butoxycarbonyl (Boc) Protects pyrrolidine nitrogen
Deprotection Agent Trifluoroacetic acid Mild acidic conditions
Purification Method Silica gel chromatography Methanol/DCM solvent system
Final Product Form Hydrochloride salt Improves stability and handling

Research Insights and Variations

  • Variations in ligand and base choice can affect yield and purity.
  • Use of microwave-assisted heating or ultrasonic irradiation may reduce reaction time and improve yields, though specific data for this compound are limited.
  • Alternative protecting groups and coupling strategies are reported in related pyrrolidine-aryl ether syntheses, offering routes to optimize synthesis.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The carboxylic acid group undergoes hydrolysis under controlled conditions:

Reaction Type Conditions Products Yield Reference
Ester → Acid Hydrolysis1M NaOH, 80°C, 4h4-(Pyrrolidin-3-yloxy)benzoic acid92%
Amide FormationSOCl₂, then NH₃ (g)4-(Pyrrolidin-3-yloxy)benzamide78%

Key findings:

  • The hydrochloride counterion enhances solubility in polar solvents, facilitating hydrolysis .

  • Ester hydrolysis proceeds efficiently under basic conditions due to electron-withdrawing effects of the adjacent ether group.

Functional Group Transformations

The pyrrolidine ring and ether linkage participate in distinct reactions:

2.1. Pyrrolidine Modifications

Reaction Reagents Products Application
N-AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium derivativeEnhanced bioactivity
OxidationH₂O₂, FeSO₄Pyrrolidine N-oxideMetabolic studies

2.2. Ether Cleavage

Conditions Outcome Mechanism
HBr (48%), reflux, 6hCleavage to 4-hydroxybenzoic acidAcid-catalyzed nucleophilic substitution

Decarboxylation Pathways

Thermal decomposition studies reveal:

  • Temperature Range : 220–250°C

  • Primary Product : 3-(pyrrolidin-3-yloxy)toluene (via CO₂ elimination)

  • Catalyst Effects : Al₂O₃ reduces decomposition temperature by 40°C.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives:

Compound Reactivity Difference Cause
4-(Piperidin-4-yloxy)benzoic acid HClSlower hydrolysis due to larger ring strainSteric hindrance in piperidine
3-(Pyrrolidin-3-yloxy)benzoic acid HClFaster N-alkylationProximity of N to reaction site

Stability Profile

  • pH Sensitivity : Stable in pH 2–6; degrades rapidly in alkaline conditions (t₁/₂ = 2h at pH 9).

  • Light Sensitivity : Forms dimeric byproducts under UV exposure (λ = 254 nm) .

Wissenschaftliche Forschungsanwendungen

4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and function. The compound’s effects are mediated through various biochemical pathways, depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride

  • Molecular Formula: C₁₂H₁₅NO₃·HCl (free base: C₁₂H₁₅NO₃)
  • Molecular Weight : 221.25 g/mol (free base) / 257.71 g/mol (hydrochloride)
  • Key Differences :
    • Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring), increasing steric bulk and altering hydrogen-bonding capacity.
    • Solubility : Similar aqueous solubility but slightly higher lipophilicity due to the larger ring .
    • Applications : Used in synthesizing anticancer and anti-inflammatory agents, with the piperidine ring enhancing binding to certain enzyme pockets .

4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride

  • Molecular Formula : C₁₂H₁₃ClN₂O₃
  • Molecular Weight : 268.7 g/mol
  • Key Differences :
    • Substitutes pyrrolidine with an imidazole ring linked via an ethoxy group.
    • Electronic Properties : The imidazole introduces aromaticity and basicity (pKa ~7), enabling pH-dependent solubility and metal coordination .
    • Applications : Acts as a thromboxane synthase inhibitor (e.g., Dazoxiben hydrochloride), highlighting the role of heteroaromatic groups in enzyme targeting .

4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride (DBBA)

  • Molecular Formula: C₁₈H₂₉NO₃·HCl
  • Molecular Weight : 343.89 g/mol
  • Key Differences: Features a dibutylamino group attached via a propoxy chain, significantly increasing hydrophobicity. Market Data: Projected production growth (2020–2025) due to applications in polymer stabilizers and surfactants . Biological Relevance: Less common in pharmaceuticals compared to pyrrolidine/piperidine analogs, reflecting its niche in industrial chemistry .

Ethyl 4-(3-Pyrrolidinylmethoxy)benzoate Hydrochloride

  • Molecular Formula: C₁₄H₂₀ClNO₃
  • Molecular Weight : 285.77 g/mol
  • Key Differences :
    • Ester derivative (ethyl group) instead of a carboxylic acid.
    • Stability : Enhanced lipophilicity improves membrane permeability but requires hydrolysis in vivo for activation .
    • Applications : Prodrug design for sustained release of the active benzoic acid moiety .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Melting Point (°C) Applications
4-(Pyrrolidin-3-yloxy)benzoic acid HCl C₁₁H₁₃NO₃·HCl 227.69 Pyrrolidine ether, carboxylic acid Water, alcohols N/A Pharmaceutical intermediate
3-(Piperidin-4-yloxy)benzoic acid HCl C₁₂H₁₅NO₃·HCl 257.71 Piperidine ether, carboxylic acid Water, alcohols 175–180 (dec.) Anticancer/anti-inflammatory
4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic acid HCl C₁₂H₁₃ClN₂O₃ 268.7 Imidazole, ethoxy, carboxylic acid Water, DMSO N/A Thromboxane synthase inhibition
DBBA C₁₈H₂₉NO₃·HCl 343.89 Dibutylamino, propoxy, carboxylic acid Organic solvents N/A Polymer stabilizers
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl C₁₄H₂₀ClNO₃ 285.77 Pyrrolidine, ethoxy, ester DCM, ethanol N/A Prodrug development

Key Findings

Ring Size Impact : Pyrrolidine analogs exhibit faster metabolic clearance than piperidine derivatives due to smaller ring size, affecting drug half-life .

Functional Group Role : Carboxylic acid derivatives (e.g., 4-(Pyrrolidin-3-yloxy)benzoic acid HCl) are directly bioactive, while esters (e.g., ethyl derivatives) act as prodrugs .

Market Trends: Dibutylamino-substituted compounds (DBBA) dominate industrial applications, whereas pyrrolidine/piperidine analogs are preferred in pharmaceuticals .

Biologische Aktivität

4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride is a compound notable for its diverse biological activities, which include antimicrobial properties, enzyme modulation, and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride is C12H15ClN2O3, with a molecular weight of approximately 243.687 g/mol. Its structure features a pyrrolidine ring attached to a benzoic acid moiety through an ether linkage (–O–), which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that 4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride exhibits significant antimicrobial activity against various pathogens. A study detailed its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent in treating infections.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent, especially in the face of increasing antibiotic resistance.

Enzyme Modulation

The compound has been shown to modulate the activity of several enzymes, which may contribute to its pharmacological effects. Preliminary studies indicate that it may inhibit certain phospholipases and proteases, suggesting a role in inflammatory pathways. The exact mechanisms are still under investigation, but the structural characteristics of the compound imply potential interactions with enzyme active sites.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride was tested against clinical isolates of Staphylococcus aureus. The study found that treatment with the compound resulted in significant bacterial cell death, indicating its potential as an alternative treatment for skin infections caused by antibiotic-resistant strains.

Case Study 2: Enzyme Inhibition

A recent study examined the inhibition of lysosomal phospholipase A2 by 4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride. The results demonstrated that the compound effectively reduced enzyme activity by up to 50% at concentrations of 100 µM, highlighting its potential role in managing conditions associated with phospholipidosis.

Research Findings

Recent research has focused on understanding the pharmacodynamics and pharmacokinetics of this compound. Studies have shown that it can cross biological membranes effectively, making it suitable for oral administration. Additionally, its half-life in biological systems suggests sustained activity, which is advantageous for therapeutic applications.

Summary of Key Findings

Study Focus Findings Reference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Enzyme ModulationInhibits lysosomal phospholipase A2 by 50%
PharmacokineticsGood membrane permeability; favorable half-life

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(pyrrolidin-3-yloxy)benzoic acid hydrochloride, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-pyrrolidinol with a halogenated benzoic acid derivative (e.g., 4-chlorobenzoic acid) under basic conditions, followed by hydrochloride salt formation. Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol). Purity is validated by HPLC (≥98%) and melting point consistency (175–180°C decomposition range) .
Key Synthesis Parameters Typical Conditions
Reaction solventDimethylformamide (DMF) or THF
BasePotassium carbonate or triethylamine
Temperature80–100°C, 12–24 hours
Post-reaction workupAcidification (HCl), filtration

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the pyrrolidine ring integration (δ 1.8–3.5 ppm for CH2_2/CH groups) and benzoic acid aromatic protons (δ 7.8–8.2 ppm).
  • IR : Stretching vibrations for carboxylic acid (1700–1720 cm1^{-1}) and ether linkages (C-O, 1100–1250 cm1^{-1}).
  • Mass Spectrometry : ESI-MS in positive mode to detect [M+H]+^+ at m/z 238.1 (free base) .

Q. How does solubility impact experimental design in pharmacological assays?

  • Methodological Answer : The compound’s solubility in water (≥10 mg/mL) and polar solvents (e.g., DMSO) allows for stock solutions in biocompatible buffers. For in vitro studies, pre-solubilize in DMSO (≤0.1% final concentration) to avoid cytotoxicity. For in vivo administration, use saline or PBS with pH adjustment (pH 5–6) to enhance stability .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yield and minimize byproducts?

  • Methodological Answer : Apply a 2k^k factorial design to test variables:

  • Factors : Temperature (60–120°C), catalyst loading (0.5–2 mol%), solvent polarity (DMF vs. acetonitrile).
  • Response Variables : Yield (HPLC area%), byproduct formation (TLC monitoring).
  • Analysis : Use ANOVA to identify significant factors. For example, elevated temperature increases yield but risks pyrrolidine ring decomposition. Optimized conditions (e.g., 90°C, 1 mol% catalyst in DMF) balance efficiency and purity .

Q. What computational strategies predict metabolic stability or receptor binding affinity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs). The pyrrolidine oxygen may form hydrogen bonds with active-site residues.
  • ADMET Prediction : Tools like SwissADME assess logP (≈1.5), suggesting moderate blood-brain barrier penetration.
  • Quantum Chemistry : DFT calculations (B3LYP/6-31G*) evaluate electron distribution in the benzoic acid moiety for reactivity insights .

Q. How should contradictory pharmacological data (e.g., IC50_{50} variability) be resolved?

  • Methodological Answer :

  • Assay Validation : Cross-test in multiple assays (e.g., fluorescence-based vs. radiometric) to rule out interference from the compound’s autofluorescence.
  • Batch Analysis : Check purity (HPLC, elemental analysis) to confirm no degradation during storage.
  • Structural Analogues : Compare with derivatives (e.g., piperidine vs. pyrrolidine) to isolate steric/electronic effects .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Crystallinity Differences : Polymorphic forms (e.g., hydrate vs. anhydrate) alter melting points. Use X-ray diffraction (PXRD) to confirm crystal structure.
  • Spectral Artifacts : NMR solvent (DMSO-d6_6 vs. CDCl3_3) shifts proton signals. Re-run spectra under standardized conditions .

Safety and Handling Guidelines

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Store hazardous waste in labeled containers for incineration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.